molecular formula C10H18F2N2O2 B595327 4-(Boc-amino)-3,3-difluoropiperidine CAS No. 1263180-22-8

4-(Boc-amino)-3,3-difluoropiperidine

Cat. No. B595327
M. Wt: 236.263
InChI Key: BUKXGGNFFUMWRC-UHFFFAOYSA-N
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Description

4-(Boc-amino)-3,3-difluoropiperidine is a chemical compound that is often used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds . The Boc (tert-butyl carbamate) group plays a pivotal role in the synthesis of multifunctional targets and is often used to protect amino functions .


Synthesis Analysis

The Boc protection of amines can be achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This process is highly efficient and eco-friendly, chemoselective, with excellent yields and easy product isolation . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The 3D structure of Boc-compounds can be determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .

Scientific Research Applications

Application in Green Chemistry

Specific Scientific Field

Green Chemistry

Summary of the Application

“4-(Boc-amino)-3,3-difluoropiperidine” is used in the BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This process is part of green chemistry, which focuses on developing eco-friendly and sustainable methods for chemical synthesis .

Methods of Application

This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . The products were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .

Results or Outcomes

The result of this application is the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Application in Nonlinear Optics

Specific Scientific Field

Nonlinear Optics

Summary of the Application

“4-(Boc-amino)-3,3-difluoropiperidine” has been evaluated for its nonlinear optical (NLO) properties . The dipole moment (μ) and first hyperpolarizability (β) values of the molecule show that it can be a good candidate as NLO material .

Methods of Application

The molecular geometry, spectroscopic and nonlinear optical (NLO) parameters have been investigated for “4-(Boc-amino)-3,3-difluoropiperidine” using the B3LYP, CAM-B3LYP and B3PW91 levels of density functional theory (DFT) .

Results or Outcomes

The energy of HOMO and LUMO levels and the HOMO–LUMO energy gap, hardness, softness and electronegativity have been analyzed using DFT/B3LYP method with the 6-31+G (d,p) basis set .

Application in Amino Acid Protection

Specific Scientific Field

Amino Acid Chemistry

Summary of the Application

“4-(Boc-amino)-3,3-difluoropiperidine” is used in the protection of amino acids . The amino group is a reactive and easily oxidized group. Compounds with amino groups are sensitive to reactions such as oxidation and substitution . In organic synthesis, it is usually necessary to protect the amino group with a group that is easy to remove .

Methods of Application

The choice of amino protecting group plays an important role in the success or failure of many synthetic efforts . When choosing an amino protecting group, all reactants, reaction conditions, and all functional groups involved in the reaction process need to be considered .

Results or Outcomes

The result of this application is the successful protection of the amino group, which allows for other functional groups in the molecule to react without affecting the amino group .

Application in Dual Protection of Amino Functions

Specific Scientific Field

Organic Chemistry

Summary of the Application

“4-(Boc-amino)-3,3-difluoropiperidine” is used in the dual protection of amino functions . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Methods of Application

The synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides are investigated .

Results or Outcomes

The result of this application is the successful dual protection of amino functions, which allows for other functional groups in the molecule to react without affecting the amino functions .

Future Directions

The Boc group continues to play an important role in the field of peptide synthesis and is ranked as "one of the most commonly used protective groups for amines" . Future research may focus on developing more efficient and eco-friendly methods for Boc protection and deprotection, as well as exploring new applications of Boc-protected amines in the synthesis of pharmaceutical and biologically active compounds .

properties

IUPAC Name

tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKXGGNFFUMWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-amino)-3,3-difluoropiperidine

CAS RN

1263180-22-8
Record name tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate
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